
(3-Trifluoromethylphenyl)diethylphosphonoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Trifluoromethylphenyl)diethylphosphonoacetate is a chemical compound with the molecular formula C13H16F3O5P and a molecular weight of 340.23 g/mol . It is known for its applications in organic synthesis and is often used as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethylphenyl)diethylphosphonoacetate typically involves the esterification of (3-Trifluoromethylphenyl)acetic acid with diethyl phosphonoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The reaction mixture is often subjected to distillation to remove any impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Trifluoromethylphenyl)diethylphosphonoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonoacetates depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Trifluoromethylphenyl)diethylphosphonoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Trifluoromethylphenyl)diethylphosphonoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing its electron-withdrawing properties, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl phosphonoacetate: Similar in structure but lacks the trifluoromethyl group.
Diethyl (4-fluorophenyl)phosphonoacetate: Contains a fluorine atom instead of a trifluoromethyl group.
Diethyl (3-chlorophenyl)phosphonoacetate: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3-Trifluoromethylphenyl)diethylphosphonoacetate makes it unique compared to other similar compounds. This group significantly enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions .
Propriétés
Formule moléculaire |
C13H16F3O5P |
|---|---|
Poids moléculaire |
340.23 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)phenyl] 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C13H16F3O5P/c1-3-19-22(18,20-4-2)9-12(17)21-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
UHSBMXJASKGKTF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)OC1=CC=CC(=C1)C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


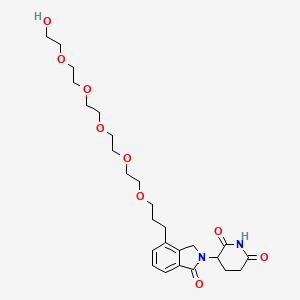

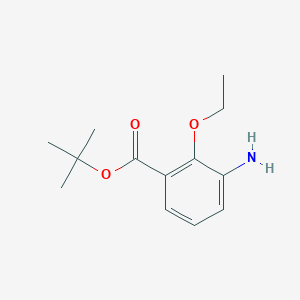
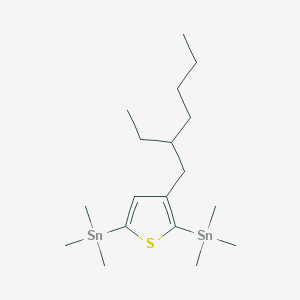
![(5R)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14766958.png)

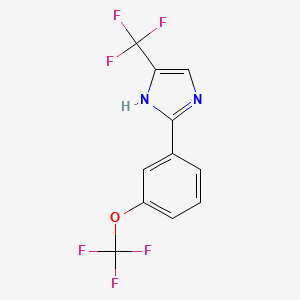
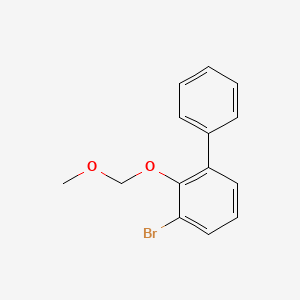
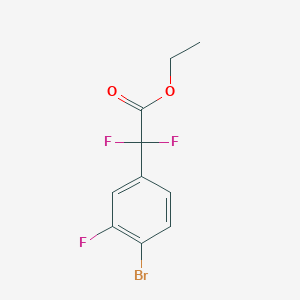

![Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B14767004.png)
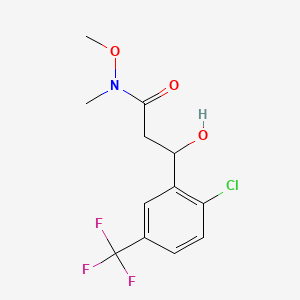

![5-Amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14767043.png)
